PAR1 Binding Affinity vs. Synthetic Antagonists in Washed Platelet Assays
Eryloside F demonstrates potent PAR1 antagonism in washed human platelets with an IC₅₀ of 7.20 nM against haTRAP-induced platelet aggregation, which is comparable to vorapaxar (IC₅₀ = 1.5 nM under identical washed platelet conditions) and superior to atopaxar (IC₅₀ = 32 nM in the same assay format) [1]. In human platelet membrane binding assays, Eryloside F displaces [³H]haTRAP from PAR1 with an IC₅₀ of 8.60 nM [2]. These values position Eryloside F within the potency range of clinically validated PAR1 antagonists while offering a structurally distinct natural product chemotype.
| Evidence Dimension | PAR1 antagonist potency – haTRAP-induced platelet aggregation (washed human platelets) |
|---|---|
| Target Compound Data | IC₅₀ = 7.20 nM (washed human platelets, haTRAP-induced aggregation, 1 hr preincubation) [1]; IC₅₀ = 8.60 nM (PAR1 membrane binding, [³H]haTRAP displacement) [2] |
| Comparator Or Baseline | Vorapaxar (SCH 530348): IC₅₀ = 1.5 nM (washed platelets, haTRAP, 1 hr preincubation) [1]; Atopaxar (E5555): IC₅₀ = 32 nM (same assay) [2] |
| Quantified Difference | Eryloside F is approximately 4.8-fold less potent than vorapaxar but 4.4-fold more potent than atopaxar in the washed platelet PAR1 functional assay. |
| Conditions | Washed human platelets; haTRAP as agonist; 1 hr compound preincubation; turbidimetric aggregometry |
Why This Matters
This potency equivalence with clinical-stage PAR1 antagonists validates Eryloside F as a viable natural product reference compound for PAR1 target engagement studies, particularly when a non-synthetic chemotype is required for patent or selectivity profiling purposes.
- [1] BindingDB. (2024). BDBM50443583 (CHEMBL3091981) – Eryloside F PAR1 antagonist activity data. BindingDB Entry 50443583. View Source
- [2] Stead, P., Hiscox, S., Robinson, P. S., Pike, N. B., Sidebottom, P. J., Roberts, A. D., Taylor, N. L., Wright, A. E., Pomponi, S. A., & Langley, D. (2000). US6399581B1 – Compound possessing potent thrombin receptor antagonist activity. United States Patent. View Source
